2-Methoxy-5-(prop-2-YN-1-YL)pyridine
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Overview
Description
2-Methoxy-5-(prop-2-YN-1-YL)pyridine is an organic compound with the molecular formula C9H9NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group (-OCH3) at the 2-position and a prop-2-yn-1-yl group (-C≡C-CH2-) at the 5-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(prop-2-YN-1-YL)pyridine can be achieved through various synthetic routes. One common method involves the alkylation of 2-methoxypyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(prop-2-YN-1-YL)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alkenes or alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Methoxy-5-(prop-2-YN-1-YL)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(prop-2-YN-1-YL)pyridine involves its interaction with specific molecular targets. The methoxy and prop-2-yn-1-yl groups contribute to its binding affinity and specificity towards enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.
5-Allyl-2-methoxypyridine: Contains an allyl group instead of a prop-2-yn-1-yl group, resulting in different reactivity and applications.
Uniqueness
2-Methoxy-5-(prop-2-YN-1-YL)pyridine is unique due to the presence of both methoxy and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H9NO |
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Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-methoxy-5-prop-2-ynylpyridine |
InChI |
InChI=1S/C9H9NO/c1-3-4-8-5-6-9(11-2)10-7-8/h1,5-7H,4H2,2H3 |
InChI Key |
XUYUFAHMCCCPRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CC#C |
Origin of Product |
United States |
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